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molecular formula C15H30O B1583320 Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- CAS No. 70788-30-6

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-

Cat. No. B1583320
M. Wt: 226.4 g/mol
InChI Key: BVDMQAQCEBGIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04252986

Procedure details

1.66 kilograms of 8,12-dimethyltrideca-5,7,12-tri-en-4-on dissolved in 3 kilograms benzene are dropped while stirring at 10°-15° C. into 1.66 kilograms phosphoric acid and the reaction mixture is stirred for 2 hours at 20° C. and thereafter for 3 hours at 30° C. Thereupon water is added, the aqueous phase is extracted twice with benzene, the benzene extract is neutrally washed with sodium carbonate solution, and the benzene is then removed by distillation. The reaction product is purified by distillation. The yield is 1.3 kilograms 1-(2',6',6'-trimethylcyclohex-2'-enyl)-hex-1-en-3-on.
Name
8,12-dimethyltrideca-5,7,12-tri-en-4-on
Quantity
1.66 kg
Type
reactant
Reaction Step One
Quantity
3 kg
Type
solvent
Reaction Step One
Quantity
1.66 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:11][CH2:12][CH2:13][C:14]([CH3:16])=[CH2:15])=[CH:3][CH:4]=[CH:5][C:6](=[O:10])[CH2:7][CH2:8][CH3:9].P(=O)(O)(O)O.O>C1C=CC=CC=1>[CH3:15][C:14]1([CH3:16])[CH2:13][CH2:12][CH2:11][CH:2]([CH3:1])[CH:3]1[CH2:4][CH2:5][CH:6]([OH:10])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
8,12-dimethyltrideca-5,7,12-tri-en-4-on
Quantity
1.66 kg
Type
reactant
Smiles
CC(=CC=CC(CCC)=O)CCCC(=C)C
Name
Quantity
3 kg
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.66 kg
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are dropped
WAIT
Type
WAIT
Details
for 3 hours at 30° C
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with benzene
EXTRACTION
Type
EXTRACTION
Details
the benzene extract
WASH
Type
WASH
Details
is neutrally washed with sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
the benzene is then removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The reaction product is purified by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(C(C(CCC1)C)CCC(CCC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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